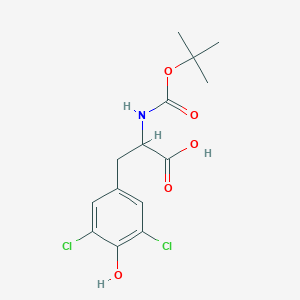

N-Boc-3,5-dichloro-L-tyrosine

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H17Cl2NO5 |

|---|---|

Molecular Weight |

350.2 g/mol |

IUPAC Name |

3-(3,5-dichloro-4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

InChI |

InChI=1S/C14H17Cl2NO5/c1-14(2,3)22-13(21)17-10(12(19)20)6-7-4-8(15)11(18)9(16)5-7/h4-5,10,18H,6H2,1-3H3,(H,17,21)(H,19,20) |

InChI Key |

GRNLRGVZPAASPS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=C(C(=C1)Cl)O)Cl)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N Boc 3,5 Dichloro L Tyrosine

Established Synthetic Pathways to N-Boc-3,5-dichloro-L-tyrosine

The synthesis of this compound can be broadly categorized into two primary strategies: direct halogenation of a protected tyrosine precursor and convergent approaches starting from a pre-dihalogenated phenolic intermediate.

The most straightforward method for synthesizing this compound involves the direct chlorination of N-Boc-L-tyrosine. This electrophilic aromatic substitution reaction targets the activated ortho positions of the phenolic ring.

A common procedure involves dissolving N-Boc-L-tyrosine in a suitable solvent, followed by the addition of a chlorinating agent. The reaction's success hinges on the choice of chlorinating agent and reaction conditions to achieve high selectivity for the 3 and 5 positions without significant side product formation.

Table 1: Reagents and Conditions for Direct Halogenation

| Chlorinating Agent | Solvent | Conditions | Yield | Reference |

| Sulfuryl chloride (SO₂Cl₂) | Acetic acid | Room Temperature | Moderate | researchgate.net |

| N-Chlorosuccinimide (NCS) | Acetonitrile | Reflux | Good |

It is important to control the stoichiometry of the chlorinating agent to prevent over-halogenation. The electron-donating hydroxyl group of the tyrosine ring strongly activates the aromatic system, making it susceptible to further substitution if the reaction is not carefully managed.

Convergent synthesis offers an alternative route that avoids potential issues with selectivity during the halogenation step. In this approach, a 3,5-dichlorinated phenolic building block is first synthesized and then coupled with a protected serine derivative or another suitable three-carbon unit to construct the amino acid side chain.

Advanced Synthetic Strategies and Methodological Innovations

Recent advancements in synthetic methodology have led to more efficient, selective, and environmentally friendly approaches for the synthesis of this compound.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. researchgate.net The application of microwave irradiation to the synthesis of this compound and its derivatives has been shown to significantly reduce reaction times compared to conventional heating methods. researchgate.netbeilstein-journals.orgmdpi.com For instance, microwave-assisted Negishi coupling has been utilized for the synthesis of related unnatural tyrosine derivatives, demonstrating the potential for rapid carbon-carbon bond formation. researchgate.net This technology offers a greener and more efficient alternative for producing these valuable compounds. researchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction Step | Conventional Heating Time | Microwave-Assisted Time | Yield Improvement | Reference |

| Halogenation | Several hours | Minutes | Often significant | beilstein-journals.orgmdpi.com |

| Coupling Reactions | 12-24 hours | 15-60 minutes | Variable | researchgate.net |

Maintaining the stereochemical integrity of the L-tyrosine backbone is paramount during synthesis. While direct halogenation of N-Boc-L-tyrosine generally preserves the chirality at the alpha-carbon, subsequent transformations must be carefully chosen to avoid racemization. Research in stereoselective synthesis aims to develop methods that not only control the formation of new stereocenters but also protect existing ones. acs.orgiupac.org The use of chiral auxiliaries or catalysts in convergent synthesis routes can help to establish the desired stereochemistry with high fidelity. acs.org

In line with the principles of green chemistry, efforts are being made to develop more sustainable synthetic routes to this compound. scribd.comrsc.org This includes the use of less hazardous reagents and solvents, minimizing waste generation, and improving atom economy. acs.orgscribd.com For example, replacing traditional chlorinated solvents with greener alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or even water, where possible, is a key focus. acs.org Furthermore, catalytic methods are being explored to replace stoichiometric reagents, thereby reducing the environmental impact of the synthesis. scribd.comscribd.com The development of one-pot procedures, where multiple synthetic steps are carried out in a single reaction vessel, also contributes to a more sustainable process by reducing solvent usage and purification steps. beilstein-journals.org

Chemical Reactivity Profiles of this compound

This compound is a versatile synthetic building block, offering multiple sites for chemical modification. Its reactivity is characterized by the interplay of the dichlorinated aromatic ring, the carboxylic acid, the phenolic hydroxyl, and the N-Boc protected amine. The presence of these distinct functional groups allows for a range of selective transformations.

Reactivity of the Dichlorinated Aromatic System

The electron-rich phenolic ring, substituted with two chlorine atoms, is activated for electrophilic aromatic substitution at the positions ortho to the hydroxyl group. acs.orgnih.gov However, the primary utility of the dichlorinated system in synthetic chemistry lies in its ability to participate in various palladium-catalyzed cross-coupling reactions. The chlorine atoms serve as leaving groups, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

Palladium-Catalyzed Cross-Coupling Reactions:

The halogenated aromatic ring of this compound and analogous structures is a suitable substrate for several key cross-coupling reactions.

Buchwald-Hartwig Amination: This reaction is used to form carbon-nitrogen bonds. The dichlorinated aromatic system can be coupled with various amines and related nitrogen nucleophiles. For instance, palladium-catalyzed Buchwald-Hartwig amination has been successfully employed in the synthesis of complex molecules by reacting chloro-substituted aromatics with amines, amides, or carbamates. acs.orgnih.govmdpi.comrsc.org The reaction typically requires a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), a phosphine (B1218219) ligand (e.g., BINAP, Xantphos), and a base (e.g., K₃PO₄, Cs₂CO₃). acs.orgrsc.org The regioselectivity of such reactions on di- or poly-halogenated systems can often be controlled by the choice of catalyst, ligand, and reaction conditions. acs.org

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the aryl halide with an organoboron compound, such as a boronic acid or boronic ester. researchgate.net This method is widely used for the synthesis of biaryl compounds. researchgate.netmdpi.commdpi.com The dichlorinated tyrosine scaffold can be arylated via Suzuki coupling, which generally involves a palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PCy₃)₂), a base (e.g., K₃PO₄), and a solvent system like THF/water. acs.orgmdpi.com The reactivity in Suzuki couplings is influenced by the electronic nature of the substrates, with electron-poor aryl halides often being more reactive. mdpi.com

Sonogashira Coupling: This reaction couples aryl halides with terminal alkynes to create arylalkynes, another important class of organic compounds. libretexts.orgwikipedia.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org Dichloroaryl substrates can undergo Sonogashira coupling, with the reaction often proceeding selectively at the more reactive halide position if they are non-equivalent. libretexts.org Copper-free Sonogashira protocols have also been developed. organic-chemistry.org

The following table summarizes representative conditions for these cross-coupling reactions based on analogous dichlorinated systems.

| Reaction Type | Catalyst System | Base | Solvent | Typical Substrates | Reference(s) |

| Buchwald-Hartwig Amination | Pd(OAc)₂ / Xantphos | K₂CO₃ / Cs₂CO₃ | Toluene (PhMe) / DME | Dichloroarenes, Amines, Amides | acs.orgrsc.org |

| Suzuki-Miyaura Coupling | Pd(dppf)Cl₂·DCM | K₃PO₄·H₂O | THF / H₂O | Dichloroarenes, Boronic acids/esters | acs.orgmdpi.com |

| Sonogashira Coupling | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF / Cyrene | Dichloroarenes, Terminal alkynes | wikipedia.orgbeilstein-journals.org |

Functional Group Interconversions at the Carboxyl and Phenolic Hydroxyl Positions

The carboxylic acid and phenolic hydroxyl groups of this compound are key handles for derivatization, including esterification, amide formation, and etherification. Orthogonal protection strategies are often employed, allowing for the selective modification of one group while others remain protected. wikipedia.org

Reactions at the Carboxyl Group:

Esterification: The carboxylic acid can be readily converted to its corresponding ester. A common method involves reacting the amino acid with an alcohol (e.g., methanol) in the presence of an activating agent like thionyl chloride. chemicalbook.com This is often followed by the introduction of the N-Boc group. chemicalbook.com The resulting methyl ester is a common derivative used in further synthetic steps. chemsrc.com

Amide Bond Formation (Coupling): The carboxyl group can be activated to form amide bonds with various amines, a fundamental transformation in peptide synthesis. researchgate.net Activating agents such as N,N'-dicyclohexylcarbodiimide (DCC) with 1-hydroxybenzotriazole (B26582) (HBT) or propylphosphonic anhydride (B1165640) (T3P®) are frequently used. researchgate.netgoogle.com Alternatively, the carboxyl group can be converted to a more reactive form, such as an N-hydroxysuccinimide (NHS) ester, which readily reacts with primary amines to form stable amides. chemimpex.com

Reactions at the Phenolic Hydroxyl Group:

Etherification and Protection: The phenolic hydroxyl group is nucleophilic and can be converted into an ether. This is a common strategy to protect the hydroxyl group during subsequent synthetic steps. thieme-connect.de Common protecting groups for the tyrosine phenol (B47542) include benzyl (B1604629) (Bzl) ethers and acid-labile tert-butyl (tBu) ethers. wikipedia.orgpeptide.comcarlroth.com The formation of these ethers typically involves reacting the phenol with an alkyl halide (e.g., benzyl bromide) in the presence of a base. thieme-connect.de

Esterification: The phenolic hydroxyl can also be acylated to form a phenolic ester. epo.org This transformation can be achieved using an acid chloride or anhydride in the presence of a base.

The table below outlines common functional group interconversions for N-Boc-tyrosine derivatives.

| Functional Group | Transformation | Reagents | Product | Reference(s) |

| Carboxylic Acid | Esterification | Methanol (B129727), Thionyl Chloride | Methyl Ester | chemicalbook.com |

| Carboxylic Acid | Amide Coupling | Amine, T3P® or DCC/HBT | Amide | researchgate.netgoogle.com |

| Phenolic Hydroxyl | Etherification (Protection) | Benzyl Bromide, Base | Benzyl Ether | peptide.com |

| Phenolic Hydroxyl | Etherification (Protection) | Reagent for tBu group | tert-Butyl Ether | wikipedia.orgcarlroth.com |

| Phenolic Hydroxyl | Silyl Ether Formation | TBS-Cl, Imidazole | TBS Ether | uni-bayreuth.de |

Selective N-Deprotection and Subsequent Transformations

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the amine function of amino acids due to its stability under many reaction conditions and its facile removal under acidic conditions. organic-chemistry.org

N-Boc Deprotection:

The selective removal of the N-Boc group from this compound regenerates the free primary amine, which can then participate in further reactions. This deprotection is typically accomplished under acidic conditions, which leave other protecting groups like benzyl ethers or esters intact, demonstrating orthogonality. wikipedia.org

Common methods for Boc deprotection include:

Trifluoroacetic Acid (TFA): Treatment with neat TFA or a solution of TFA in a solvent like dichloromethane (B109758) (DCM) at room temperature is the most common method for Boc removal. wikipedia.orggoogle.com

Hydrogen Chloride (HCl): Solutions of HCl in organic solvents such as dioxane or methanol are also effective. rsc.org

Fluorinated Alcohols: Solvents like 2,2,2-trifluoroethanol (B45653) (TFE) or hexafluoroisopropanol (HFIP) can facilitate Boc deprotection, often with heating. google.com

The following table summarizes various conditions for N-Boc deprotection.

| Reagent/Solvent | Conditions | Notes | Reference(s) |

| Trifluoroacetic Acid (TFA) | Neat or in DCM, Room Temp | Standard, highly effective method. | wikipedia.orggoogle.com |

| HCl in Dioxane/Methanol | Room Temp or mild heating | Common alternative to TFA. | rsc.org |

| 2,2,2-Trifluoroethanol (TFE) | Reflux or Microwave (100°C) | Can serve as both solvent and catalyst. | google.com |

| Hexafluoroisopropanol (HFIP) | Microwave (100-150°C) | Effective for difficult deprotections. | google.com |

Subsequent Transformations:

Once the amine is deprotected, it can be used in a variety of subsequent transformations. The most prominent application is in peptide synthesis , where the newly freed amino group of 3,5-dichloro-L-tyrosine is coupled with the activated carboxyl group of another N-protected amino acid to extend a peptide chain. researchgate.netcarlroth.com This cycle of deprotection and coupling is the basis of solid-phase peptide synthesis (SPPS). google.com The resulting di-, tri-, or polypeptides incorporating the unique 3,5-dichloro-L-tyrosine residue can be constructed.

Spectroscopic and Advanced Analytical Characterization of N Boc 3,5 Dichloro L Tyrosine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationrsc.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. Through the analysis of ¹H and ¹³C spectra, along with two-dimensional techniques, a complete assignment of the proton and carbon skeletons of N-Boc-3,5-dichloro-L-tyrosine can be achieved.

¹H NMR Spectroscopic Analysischemicalbook.com

The ¹H NMR spectrum provides detailed information about the chemical environment of protons in the molecule. For this compound, the expected signals are based on the distinct functional groups present: the N-Boc protecting group, the amino acid backbone, and the dichlorinated phenolic ring.

Key expected features in the ¹H NMR spectrum include a prominent singlet for the nine equivalent protons of the tert-butyl group and a characteristic singlet for the two equivalent aromatic protons, a direct consequence of the symmetrical dichlorination of the tyrosine ring. msu.edu The protons of the chiral center and adjacent methylene (B1212753) group form a complex system of signals.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Carboxylic Acid (-COOH) | > 10 | Broad Singlet | 1H |

| Phenolic (-OH) | Variable, broad | Broad Singlet | 1H |

| Amide (-NH) | ~7.0 - 8.0 | Doublet / Broad | 1H |

| Aromatic (Ar-H) | ~7.3 | Singlet | 2H |

| Alpha-Proton (α-CH) | ~4.1 - 4.4 | Multiplet | 1H |

| Beta-Protons (β-CH₂) | ~2.9 - 3.2 | Multiplet | 2H |

Note: Expected values are based on analyses of structurally similar compounds like Boc-L-tyrosine and are influenced by solvent choice. chemicalbook.commsu.edu

¹³C NMR Spectroscopic Analysischemicalbook.comresearchgate.net

The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. This allows for the complete mapping of the carbon framework. The chemical shifts are indicative of the carbon's hybridization and its electronic environment. For instance, carbonyl carbons are significantly deshielded and appear far downfield, while aliphatic carbons of the Boc group are found upfield. researchgate.nethmdb.ca

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

|---|---|

| Carboxylic Acid (C=O) | ~173-176 |

| Boc (C=O) | ~155-156 |

| Aromatic C-4 (C-OH) | ~150-152 |

| Aromatic C-2/C-6 | ~130-132 |

| Aromatic C-1 | ~129-131 |

| Aromatic C-3/C-5 (C-Cl) | ~126-128 |

| Boc Quaternary (C(CH₃)₃) | ~79-81 |

| Alpha-Carbon (α-CH) | ~55-57 |

| Beta-Carbon (β-CH₂) | ~36-38 |

Note: Expected values are based on data from L-tyrosine, Boc-L-tyrosine, and known substituent effects of chlorine. chemicalbook.comresearchgate.nethmdb.ca

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)researchgate.net

To unambiguously assign the proton and carbon signals and confirm the connectivity of the molecular structure, two-dimensional (2D) NMR experiments are employed. rsc.org

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would reveal correlations within the amino acid spin system: between the amide proton (NH), the alpha-proton (α-CH), and the beta-protons (β-CH₂).

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates protons with their directly attached carbon atoms. This technique is crucial for definitively assigning carbon signals based on their known proton partners. For example, it would link the α-CH proton signal to the α-C carbon signal and the aromatic proton signals to their corresponding aromatic carbon signals. researchgate.net

Heteronuclear Multiple Bond Correlation (HMBC): HMBC shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). This is powerful for connecting different parts of the molecule. Key HMBC correlations for confirming the structure of this compound would include:

Correlation from the β-CH₂ protons to the aromatic C-1 carbon.

Correlations from the aromatic protons (H-2/H-6) to carbons C-1, C-3/C-5, and C-4.

Correlations from the tert-butyl protons to the Boc quaternary carbon and the Boc carbonyl carbon.

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysisuva.nlacs.org

Mass spectrometry is a vital analytical technique for determining the molecular weight of a compound and obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)rsc.org

High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), which can be used to determine its elemental composition. For this compound (molecular formula C₁₄H₁₇Cl₂NO₅), HRMS would be used to confirm the molecular formula by matching the experimentally measured exact mass with the theoretically calculated mass.

A key feature in the mass spectrum of this compound is the isotopic pattern caused by the two chlorine atoms. The natural abundances of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%) result in a characteristic cluster of peaks for the molecular ion [M]⁺, [M+2]⁺, and [M+4]⁺ with a relative intensity ratio of approximately 9:6:1.

Table 3: Calculated Molecular Mass for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₇Cl₂NO₅ |

| Average Mass | 350.19 g/mol |

Tandem Mass Spectrometry (MS/MS) for Fragment Characterizationacs.orgnih.gov

Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion (e.g., the protonated molecular ion [M+H]⁺), which is then fragmented to produce a spectrum of daughter ions. This fragmentation pattern provides a structural fingerprint of the molecule.

For this compound, electrospray ionization (ESI) in positive mode would likely produce a protonated molecular ion [M+H]⁺ at m/z 350. In MS/MS analysis, characteristic fragmentation pathways would include:

Loss of the Boc group: A neutral loss of 100 Da (C₅H₈O₂) corresponding to the entire tert-butoxycarbonyl group, or a loss of 56 Da (isobutylene, C₄H₈) are common fragmentation pathways for Boc-protected compounds.

Fragmentation of the Dichlorotyrosine Core: The resulting ion after the loss of the Boc group would be protonated 3,5-dichlorotyrosine (m/z ~250). Further fragmentation of this core structure has been studied and shows characteristic product ions. acs.org Key transitions for the underivatized 3,5-dichlorotyrosine include m/z 250.1 → m/z 204.0 (corresponding to the loss of formic acid, HCOOH) and m/z 250.1 → m/z 169.0. uva.nlacs.org

This detailed fragmentation analysis allows for confident identification of the compound, even in complex mixtures.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3,5-dichlorotyrosine |

| Boc-L-tyrosine |

| L-tyrosine |

| N-Boc-O-benzyl-Tyrosine |

| L-tyrosine hydrochloride |

| N-Boc-3-chloro-L-tyrosine |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. In the case of this compound, the IR spectrum reveals characteristic absorption bands that confirm the presence of its key structural components: the N-Boc protecting group, the carboxylic acid, the dichlorinated phenolic ring, and the amino acid backbone.

The N-tert-butoxycarbonyl (Boc) group is identifiable by several distinct peaks. Typically, the carbamate (B1207046) carbonyl (C=O) stretching vibration appears as a strong band in the region of 1680-1710 cm⁻¹. semanticscholar.org Another characteristic absorption for the Boc group is the C-O-C stretching vibrations and the deformation vibrations associated with the tert-butyl group, often found around 1390 cm⁻¹ and 1360 cm⁻¹. rsc.org The N-H stretching of the Boc-protected amine is usually observed as a moderate band around 3300-3400 cm⁻¹, while the N-H bending (amide II band) occurs near 1500-1530 cm⁻¹. rsc.orgresearchgate.net

The carboxylic acid moiety introduces a very broad O-H stretching band, typically spanning from 2500 cm⁻¹ to 3300 cm⁻¹, which often overlaps with other absorptions in this region. researchgate.net The carboxylic acid carbonyl (C=O) stretching is also prominent, appearing as a strong band around 1700-1725 cm⁻¹, which may overlap with the Boc carbonyl peak.

The aromatic ring of the tyrosine structure gives rise to C=C stretching vibrations within the 1450-1600 cm⁻¹ range. The substitution pattern on the benzene (B151609) ring, including the two chlorine atoms and the hydroxyl group, influences the exact position and intensity of these bands as well as the C-H out-of-plane bending vibrations below 900 cm⁻¹. The phenolic O-H stretch is typically a broad band around 3200-3600 cm⁻¹. The C-Cl stretching vibrations for aryl chlorides are expected in the 1000-1100 cm⁻¹ region.

By analyzing the combination of these characteristic absorptions, IR spectroscopy provides a reliable method for the structural confirmation of this compound.

Table 1: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500-3300 (very broad) |

| N-Boc Group | N-H Stretch | 3300-3400 |

| Phenol (B47542) | O-H Stretch | 3200-3600 (broad) |

| Carboxylic Acid | C=O Stretch | 1700-1725 |

| N-Boc Group | C=O Stretch (Amide I) | 1680-1710 |

| Aromatic Ring | C=C Stretch | 1450-1600 |

| N-Boc Group | N-H Bend (Amide II) | 1500-1530 |

| N-Boc Group | C(CH₃)₃ Bend | 1360-1390 |

Advanced Diffraction Techniques (e.g., X-ray Crystallography) for Solid-State Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not publicly available in the searched literature, extensive structural analysis has been performed on the closely related compound, 3,5-dichloro-L-tyrosine, providing significant insights into the solid-state architecture and the influential role of the halogen atoms. rsc.org

A 2022 study reported the complete structural description of 3,5-dichloro-tyrosine via single-crystal X-ray diffraction. rsc.org The analysis revealed that the solid-state self-assembly is governed by a complex interplay of hydrogen bonds (HBs) and halogen bonds (XBs). In the crystal structure of 3,5-dichloro-tyrosine, one of the chlorine atoms engages in a halogen bond with the π-system of an adjacent tyrosine ring. rsc.org The second chlorine atom participates in a strong intramolecular hydrogen bond with the phenolic hydroxyl group and a short, intermolecular Cl···O contact with the C-terminus of a neighboring molecule. rsc.org

For this compound, the introduction of the bulky, hydrophobic tert-butoxycarbonyl (Boc) group would be expected to significantly alter the crystal packing compared to the unprotected amino acid. The Boc group would likely disrupt the hydrogen bonding networks involving the amine group but would introduce its own potential for intermolecular interactions. Nevertheless, the strong tendency of the chlorine atoms to participate in both halogen bonding and hydrogen bonding would remain a critical factor in the supramolecular assembly of the N-protected derivative.

Table 2: Crystallographic Data for 3,5-dichloro-tyrosine (a closely related derivative)

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₉Cl₂NO₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 5.3787(2) |

| b (Å) | 15.6806(5) |

| c (Å) | 6.1368(2) |

| β (°) | 102.502(3) |

| Volume (ų) | 505.48(3) |

| Z | 2 |

Data sourced from a study on 3,5-dihalo-tyrosines and represents the unprotected amino acid. rsc.org

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3,5-dichloro-L-tyrosine |

Applications of N Boc 3,5 Dichloro L Tyrosine As a Versatile Chemical Building Block

Integration into Peptide Synthesis Strategies

The strategic incorporation of N-Boc-3,5-dichloro-L-tyrosine into peptide synthesis allows for the creation of peptides with tailored properties. The presence of the dichloro-substituents on the tyrosine residue can influence the peptide's conformation, stability, and biological activity.

Role in Solid-Phase Peptide Synthesis (SPPS)

This compound is well-suited for Solid-Phase Peptide Synthesis (SPPS), a cornerstone technique for the efficient assembly of peptides. In SPPS, the C-terminus of the initial amino acid is anchored to a solid support, and subsequent amino acids are added sequentially. The Boc protecting group on the N-terminus of the incoming amino acid, including this compound, prevents unwanted side reactions during the coupling step. wikipedia.org

The Boc group is stable under the basic conditions often used for coupling reactions but can be readily removed with mild acids, such as trifluoroacetic acid (TFA), to allow for the next coupling cycle. wikipedia.orgcsic.es This orthogonal protection strategy is fundamental to the success of SPPS. The use of this compound in SPPS allows for the precise insertion of this modified amino acid at any desired position within a peptide chain, thereby enabling the synthesis of peptides with unique structural and functional characteristics.

Utility in Solution-Phase Peptide Synthesis

While SPPS is dominant, solution-phase peptide synthesis remains a valuable method, particularly for large-scale production or the synthesis of shorter peptides. This compound is also a key reagent in this approach. sigmaaldrich.comgoogle.com In solution-phase synthesis, all reactions are carried out in a solvent system. The Boc group again serves to protect the amino group during coupling reactions, which are often facilitated by coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). academie-sciences.fr The solubility of the protected amino acids and peptide fragments is a critical factor in this method, and the properties of this compound are amenable to various solvent systems used in solution-phase synthesis.

Orthogonal Protecting Group Chemistry in Peptide Assembly

The concept of orthogonal protection is paramount in the synthesis of complex peptides, especially those with multiple functional groups or branched structures. wikipedia.orgcsic.es This strategy allows for the selective removal of one type of protecting group in the presence of others. wikipedia.org this compound, with its acid-labile Boc group, fits perfectly into this scheme. organic-chemistry.org

For instance, in a peptide containing this compound, another amino acid might have its side chain protected with a base-labile group like the 9-fluorenylmethyloxycarbonyl (Fmoc) group. wikipedia.orgorganic-chemistry.org This allows for the selective deprotection of the Fmoc group with a base like piperidine, leaving the Boc group on the dichlorotyrosine intact. wikipedia.org This orthogonality is crucial for synthesizing modified or cyclic peptides where specific manipulations at different sites are required.

| Protecting Group | Chemical Name | Cleavage Condition |

| Boc | tert-Butyloxycarbonyl | Mild Acid (e.g., TFA) wikipedia.orgorganic-chemistry.org |

| Fmoc | 9-Fluorenylmethyloxycarbonyl | Base (e.g., Piperidine) wikipedia.org |

| Cbz | Carbobenzyloxy | Hydrogenolysis wikipedia.org |

Precursor for Novel Amino Acid Derivatives and Peptidomimetics

The unique structure of this compound makes it an excellent starting material for the synthesis of novel amino acid derivatives and peptidomimetics—compounds that mimic the structure and function of peptides but with improved properties such as stability and bioavailability.

Design and Synthesis of Conformationally Restricted Analogues

Introducing conformational constraints into peptides can enhance their binding affinity and selectivity for biological targets. This compound can be used to create such restrictions. For example, the dichlorinated phenyl ring can influence the rotational freedom of the amino acid side chain, thereby pre-organizing the peptide backbone into a specific conformation. Research has shown that N-Boc-protected amino acids, including tyrosine derivatives, can be used to synthesize conformationally restricted α-amino acid–BODIPY derivatives. acs.orgnih.gov The synthesis of these complex molecules often involves the use of the Boc protecting group to ensure stable and specific reactions. acs.orgnih.gov

Bioconjugation and Chemical Labeling Applications (e.g., for imaging research)

This compound serves as a specialized building block for bioconjugation and the chemical labeling of biomolecules, particularly in the context of molecular imaging research. The presence of the dichlorinated phenyl ring provides a unique structural motif that can be exploited for targeted applications. The tert-butyloxycarbonyl (Boc) protecting group is crucial for its utility, enabling its direct incorporation into peptide chains during solid-phase peptide synthesis (SPPS), ensuring that the reactive amino group does not interfere with the coupling chemistry. sigmaaldrich.comnih.gov

The deprotected form, 3,5-dichloro-L-tyrosine, has been identified as a useful contrast agent for molecular imaging, aiding in the visualization of biological processes at the molecular level. lookchem.com This suggests that peptides and other molecules synthesized with this compound can be used in diagnostics and for studying disease mechanisms. lookchem.com The chlorine atoms on the tyrosine ring make it a substrate for certain enzymes, such as eosinophil peroxidase, which can be utilized in specific labeling contexts like monoclonal antibody production. biosynth.com The reactivity of the halogenated ring allows it to form covalent bonds with other proteins, a principle that underpins many bioconjugation strategies. biosynth.com

While direct imaging applications of dichlorinated tyrosine are established, the broader utility of halogenated tyrosines in imaging is well-documented, providing a clear precedent for the application of this compound. For instance, radioiodinated tyrosine analogs are widely used as prosthetic groups for labeling biomolecules for Single Photon Emission Computed Tomography (SPECT) imaging. mdpi.com Similarly, fluorinated tyrosine derivatives, synthesized from their Boc-protected precursors, are used to create fluorescent probes for examining enzyme mechanisms and for cellular imaging. nih.govacs.org Researchers have successfully synthesized fluorescent amino acids by reacting N-Boc-L-tyrosine with reporter molecules like BODIPY dyes, using them to visualize subcellular structures. acs.org This general strategy—using a protected amino acid as a scaffold to attach a probe—is directly applicable to this compound for creating specialized imaging agents.

Table 1: Research Findings on Halogenated Tyrosine in Bioconjugation and Imaging

| Halogenated Analog | Application | Research Finding | Source(s) |

| 3,5-Dichloro-L-tyrosine | Molecular Imaging | Used as a contrast agent to help visualize biological processes. | lookchem.com |

| Radioiodinated Tyrosine | SPECT Imaging | Incorporated into peptides and other biomolecules as a radiolabeling agent for in vivo imaging of tumors. | mdpi.com |

| 3,5-Difluorotyrosine (B1604624) | Enzyme Substrate Profiling | Acts as a tyrosinase-resistant surrogate for tyrosine in peptide libraries, enabling specific screening assays. | nih.gov |

| N-Boc-L-tyrosine derivatives | Fluorescent Labeling | Functionalized with BODIPY dyes to create fluorescent amino acid probes for imaging subcellular localization. | acs.org |

| N-Boc-L-tyrosine derivatives | Bioorthogonal Chemistry | Derivatized with tetrazines to create intrinsically fluorescent amino acids for detection and bioconjugation. | rsc.org |

Contributions to Combinatorial Library Synthesis

This compound is a valuable reagent in the field of combinatorial chemistry, where it is used to expand the structural diversity of peptide and peptidomimetic libraries. sigmaaldrich.com The generation of 'one-bead one-compound' (OBOC) libraries through the "split-mix" synthesis method relies on a wide array of building blocks, including non-proteinogenic amino acids, to create vast numbers of unique compounds for screening. sigmaaldrich.comucdavis.edu

The incorporation of unnatural amino acids like this compound is a key strategy for modulating the properties of peptides. sigmaaldrich.comacs.org Halogenation of the tyrosine side chain affects the physicochemical characteristics of the resulting peptide, such as its lipophilicity and binding affinity, which can lead to enhanced biological activity or improved selectivity for a target receptor. dovepress.com The Boc protecting group is standard in one of the primary methods of solid-phase peptide synthesis (SPPS), allowing this unique amino acid to be readily integrated into peptide sequences using established protocols. sigmaaldrich.com

A significant advantage of using halogenated tyrosine analogs is demonstrated in studies involving 3,5-difluorotyrosine (F2Y), a structurally similar compound. F2Y was successfully prepared as a fully protected building block (Fmoc-F2Y(tBu)-OH) and incorporated into combinatorial peptide libraries. nih.gov Research showed that peptides containing F2Y had similar kinetic properties to their natural tyrosine-containing counterparts when interacting with protein tyrosine phosphatases (PTPs). nih.gov However, a crucial difference was that the F2Y-containing peptides were resistant to the action of the enzyme tyrosinase. nih.gov This resistance is highly advantageous during library screening, as it prevents unwanted modification of the library members, thereby ensuring the integrity of the screening results. nih.gov This principle highlights the utility of this compound for creating robust peptide libraries for drug discovery and substrate profiling. The use of such modified amino acids allows for the design of drug candidates with a more perfect match to their biological targets. sigmaaldrich.com

Table 2: Illustrative Role of Halogenated Tyrosine in Combinatorial Synthesis

| Step | Description | Purpose | Key Finding | Source(s) |

| 1. Synthesis of Building Block | A protected, halogenated tyrosine analog (e.g., Fmoc-3,5-difluorotyrosine(tBu)-OH) is synthesized. | To create a stable amino acid derivative ready for automated peptide synthesis. | Efficient chemo-enzymatic processes can yield fully protected halogenated tyrosine building blocks. | nih.gov |

| 2. Solid-Phase Peptide Synthesis | The protected amino acid is incorporated into a peptide chain on a solid support resin using standard coupling reagents. | To construct a peptide library where each bead or well contains a unique sequence with the unnatural amino acid. | Halogenated tyrosines can be incorporated into peptides and peptide libraries using established SPPS methods. | nih.govnih.gov |

| 3. Library Screening | The combinatorial library is screened against a biological target (e.g., a protein tyrosine phosphatase). | To identify peptides with high affinity or specific activity for the target. | Halogenated tyrosine can act as a functional mimic of natural tyrosine in binding interactions. | nih.gov |

| 4. Advantage in Screening | The halogenated tyrosine is resistant to enzymes (e.g., tyrosinase) that might otherwise modify the library compounds. | To prevent false negatives or positives by ensuring the chemical stability of the library members during the assay. | Peptides with 3,5-difluorotyrosine are not modified by tyrosinase, making them ideal for specific screening protocols. | nih.gov |

Theoretical and Computational Investigations of N Boc 3,5 Dichloro L Tyrosine and Its Analogues

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the molecular properties of N-Boc-3,5-dichloro-L-tyrosine. DFT methods provide a balance between computational cost and accuracy, making them suitable for studying molecules of this size. scispace.com By solving approximations of the Schrödinger equation, DFT can be used to determine the molecule's ground-state electronic structure, optimized geometry, and a host of other chemical properties. nih.gov

DFT calculations are employed to perform a full geometry optimization of the this compound molecule. researchgate.net This process identifies the most stable three-dimensional arrangement of its atoms. From this optimized structure, a molecular electrostatic potential (MEP) map can be generated. The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack. nih.gov

Analysis of the net atomic charges, such as those derived from Mulliken population analysis, further quantifies the charge distribution. For instance, in related L-tyrosine studies, specific carbon atoms on the aromatic ring and the nitrogen of the amino group were identified as key reactive sites based on their charge values. researchgate.net For this compound, the electron-withdrawing nature of the two chlorine atoms is expected to significantly influence the charge distribution on the phenyl ring, impacting its reactivity.

| Mulliken Charge on Carbonyl Carbon | +0.70 e | A significant positive charge indicates this site is a primary target for nucleophilic attack. |

Note: The values in this table are illustrative examples based on typical DFT results for similar molecules and are intended to demonstrate the type of data generated.

Frontier Molecular Orbital (FMO) theory is a critical component of quantum chemical analysis. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The spatial distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic reactions. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. In this compound, the presence of the Boc protecting group and the chlorine atoms would be expected to modulate this energy gap compared to native L-tyrosine.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.8 eV | Represents the molecule's ability to donate electrons. The distribution is typically concentrated on the electron-rich phenyl ring. |

| LUMO Energy | -1.2 eV | Represents the molecule's ability to accept electrons. The distribution is often located around the carboxylic acid and the phenyl ring. |

| HOMO-LUMO Gap (ΔE) | 5.6 eV | A relatively large gap suggests high chemical stability. Modifications to the molecule can "tune" this gap for desired reactivity. |

Note: The values in this table are hypothetical and serve to illustrate the data obtained from molecular orbital analysis.

Molecular Dynamics and Conformational Studies

While quantum calculations provide insight into a static molecular structure, this compound is a flexible molecule that can adopt numerous conformations. Molecular dynamics (MD) simulations and systematic conformational searches are used to explore the potential energy surface of the molecule, identifying stable, low-energy conformers. researchgate.net These studies are crucial as the biological activity and physical properties of a molecule are often dependent on its preferred three-dimensional shape.

Conformational analysis typically involves rotating the molecule's single bonds (dihedral angles) to generate a wide range of initial structures. These structures are then subjected to energy minimization to find the nearest local energy minimum. Studies on L-tyrosine have revealed dozens of distinct stable conformers, stabilized by intramolecular hydrogen bonds between the amino, carboxyl, and hydroxyl groups. researchgate.net For this compound, similar intramolecular interactions, including those involving the Boc group's carbonyl oxygen, would define its conformational landscape.

Computational Design of Derivatives with Tailored Properties

A significant advantage of computational modeling is its application in the rational design of new molecules. By using this compound as a scaffold, researchers can computationally screen a virtual library of derivatives to identify candidates with enhanced or specific properties. For example, by systematically replacing the chlorine atoms with other halogens (e.g., fluorine or bromine) or other functional groups, it is possible to predict the resulting changes in electronic properties, reactivity, and steric profile. sigmaaldrich.comnih.gov This in-silico screening process can prioritize the most promising derivatives for chemical synthesis, saving significant time and resources.

Table 3: In-Silico Design of N-Boc-L-tyrosine Derivatives and Predicted Property Modulation

| Derivative | Modification | Predicted Effect | Potential Application |

|---|---|---|---|

| N-Boc-3,5-difluoro-L-tyrosine | Chlorine replaced with Fluorine | Increased HOMO-LUMO gap; altered hydrogen bonding capacity. | Probes for studying protein-protein interactions where fluorine's properties are desired for NMR studies. |

| N-Boc-3,5-dibromo-L-tyrosine | Chlorine replaced with Bromine | Decreased HOMO-LUMO gap; increased polarizability and potential for halogen bonding. | Building blocks for synthesizing peptides with enhanced binding affinity or for use in X-ray crystallography. |

| N-Boc-3-chloro-5-nitro-L-tyrosine | One Chlorine replaced with a Nitro group | Significantly lowered LUMO energy; increased electrophilicity of the phenyl ring. | Creating reactive handles for bioconjugation or developing enzyme inhibitors. |

Note: This table presents hypothetical derivatives and their predicted properties to illustrate the concept of computational design.

Spectroscopic Data Prediction and Validation

Quantum chemical calculations are highly effective at predicting various types of spectroscopic data. By performing vibrational frequency calculations on the optimized geometry of this compound, a theoretical infrared (IR) spectrum can be generated. researchgate.net The calculated frequencies and intensities correspond to the vibrational modes of the molecule's functional groups (e.g., C=O stretch of the Boc group, O-H stretch of the carboxylic acid, C-Cl stretches).

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated and correlated with experimental data. Comparing the predicted spectra with those obtained from a synthesized sample provides a powerful method for structural validation. Discrepancies between theoretical and experimental data can point to environmental effects (like solvent interactions) or confirm the presence of a specific conformer. researchgate.net

Broader Academic and Research Contexts of Dichlorinated Tyrosine Species

Studies on Chlorination Mechanisms of Tyrosine in Aqueous Systems

The chlorination of the amino acid tyrosine in aqueous environments is a subject of significant scientific inquiry, primarily due to its implications in biological systems under conditions of oxidative stress. The primary agent responsible for this modification is hypochlorous acid (HOCl), a potent oxidant produced by the enzyme myeloperoxidase in neutrophils. nih.govnih.gov

The reaction mechanism is an electrophilic aromatic substitution, where an electrophilic chlorine species attacks the electron-rich aromatic ring of tyrosine. mdpi.com This reaction proceeds in a stepwise manner. Initially, a single chlorine atom is added to the ortho position relative to the hydroxyl group, forming 3-chlorotyrosine. mdpi.comresearchgate.net In the presence of excess hypochlorous acid, a second chlorination event can occur at the other ortho position, yielding 3,5-dichlorotyrosine. mdpi.comnih.gov

Two primary mechanisms have been proposed for this chlorination. The first involves a direct attack of HOCl on the phenolic side chain of tyrosine. mdpi.com The second, particularly relevant for peptides and proteins, suggests that HOCl first reacts with an amine group to form a chloramine (B81541) intermediate. nih.gov This chloramine then undergoes an intramolecular reaction, transferring the chlorine to the tyrosine ring. nih.gov Research has also shown that at acidic pH levels, such as those found in stomach fluid, aqueous chlorine can directly chlorinate tyrosine residues in proteins like pepsin. nih.gov

The kinetics of these reactions are also a key area of study. The rate constants for the reaction of 3-chlorotyrosine with HOCl and various chloramines to form 3,5-dichlorotyrosine have been determined, providing insight into the likelihood of dichlorination occurring under physiological conditions. acs.org Computational studies have further illuminated the reactivity of different sites on the tyrosine molecule, indicating that the amino nitrogen is kinetically favored for initial reaction, although the phenol (B47542) ring chlorination is thermodynamically more favorable. rsc.org

Formation and Detection of Chlorinated Tyrosine Adducts in Biological Matrices for Research Purposes

The formation of chlorinated tyrosine adducts, specifically 3-chlorotyrosine and 3,5-dichlorotyrosine, serves as a crucial biomarker for oxidative damage mediated by myeloperoxidase and hypochlorous acid. nih.govresearchgate.net Their detection in non-clinical biological matrices is a vital tool for research into inflammatory processes.

In laboratory settings, the formation of these adducts has been demonstrated in various models. For instance, exposing proteins like bovine serum albumin and low-density lipoprotein to hypochlorous acid results in the formation of both 3-chlorotyrosine and 3,5-dichlorotyrosine. nih.gov Similarly, studies on rat nasal tissue exposed to chlorine gas have shown a dose-dependent increase in the formation of both chlorinated species. nih.gov In vitro exposure of human blood plasma to chlorine also leads to the formation of these adducts, with researchers identifying specific chlorinated peptides that could serve as unambiguous biomarkers of exposure. nih.govnih.gov

The detection and quantification of these chlorinated tyrosines rely on highly sensitive analytical techniques. Mass spectrometry, often coupled with gas chromatography (GC-MS) or high-performance liquid chromatography (HPLC-MS/MS), is the predominant method. nih.govresearchgate.netcapes.gov.br These methods often employ stable isotope dilution, where a known amount of an isotopically labeled standard (e.g., ¹³C-labeled 3-chlorotyrosine) is added to the sample, allowing for precise quantification. researchgate.net The process typically involves enzymatic or acid hydrolysis of proteins to release the amino acid residues, followed by extraction and derivatization before analysis. nih.govnih.gov

The sensitivity of these methods is remarkable, with limits of detection reaching the attomole (10⁻¹⁸ mole) level. capes.gov.br This allows for the measurement of even basal levels of chlorinated tyrosines that may be present in biological samples.

Table 1: Analytical Methods for Detection of Chlorinated Tyrosines

| Technique | Matrix | Key Findings | Reference |

|---|---|---|---|

| HPLC-MS/MS | Whole Blood, Serum, Plasma | Developed a rapid isotope dilution method with a limit of detection of 0.443 ng/mL for 3-chlorotyrosine and 0.396 ng/mL for 3,5-dichlorotyrosine. | nih.gov |

| GC-MS | Rat Nasal Tissue | Demonstrated a dose-dependent increase in 3-chlorotyrosine and 3,5-dichlorotyrosine formation upon exposure to chlorine gas. | nih.gov |

| LC-MS/MS | Human Blood Plasma (in vitro) | Identified 50 site-specific chlorinated peptides as potential biomarkers for chlorine exposure. | nih.govnih.gov |

| GC-MS | General | Utilized N(O,S)-ethoxycarbonyltrifluoroethyl ester derivatives for rapid and sensitive determination of 3-chlorotyrosine. | researchgate.net |

Enzymatic and Catalytic Transformations Involving Halogenated Tyrosine Analogues

Halogenated tyrosine analogues, including dichlorinated species, are valuable substrates and tools for studying various enzymatic and catalytic reactions. Their unique properties allow researchers to probe enzyme mechanisms and develop new synthetic methodologies.

Enzymatically, halogenated L-tyrosine derivatives can be synthesized or transformed using specific enzymes. For example, labeled versions of 3'-chloro-L-tyrosine have been produced through enzymatically supported isotope exchange with isotopic water, a process valuable for creating tracers for metabolic studies. nih.govresearchgate.net

In the field of catalysis, a significant area of research is dehalogenation—the removal of halogen atoms. This is particularly relevant for detoxification and organic synthesis. Palladium-catalyzed hydrodehalogenation, for instance, provides a mild method for removing chlorine from aryl chlorides. rsc.org This process can be adapted for site-selective deuteration by using a deuterium (B1214612) source. rsc.org Other catalytic systems, such as those using cobalt phthalocyanine, are also being explored for reductive dehalogenation of chlorinated aromatic compounds. eurekaselect.com Another approach is base-catalyzed dehydrohalogenation, which uses a strong base to eliminate the halogen and a hydrogen atom, forming a double bond. epa.govtaylorandfrancis.com

These transformations are not limited to detoxification. The halogen atoms on tyrosine analogues can act as handles for further chemical modifications, making them useful intermediates in the synthesis of more complex molecules.

Role in Understanding Halogenase Enzymes and Biosynthetic Pathways

The study of dichlorinated tyrosines and other halogenated analogues is intrinsically linked to the understanding of halogenase enzymes and the biosynthetic pathways that produce halogenated natural products. illinois.edu Halogenases are a diverse class of enzymes that catalyze the incorporation of halogen atoms into organic molecules. dtu.dkresearchgate.net

There are several types of halogenases, including:

Haloperoxidases: These enzymes, which can be heme-dependent or vanadium-dependent, use hydrogen peroxide to oxidize halides (like Cl⁻) to form a reactive hypohalous acid (HOCl) intermediate. dtu.dknih.govmanchester.ac.uk This intermediate is then used to halogenate the substrate.

Flavin-Dependent Halogenases (FDHs): These enzymes use a reduced flavin cofactor (FADH₂) and molecular oxygen to generate a potent halogenating species. nih.govnih.gov A key lysine (B10760008) residue in the active site is believed to play a crucial role in controlling the site-selectivity of the halogenation. nih.govbris.ac.uk

Non-Heme Iron/α-Ketoglutarate-Dependent Halogenases: These enzymes catalyze halogenation at unactivated aliphatic carbons, a challenging reaction in synthetic chemistry. manchester.ac.uknih.gov

By studying how these enzymes interact with tyrosine and its analogues, researchers can elucidate their mechanisms of action, substrate specificity, and the factors that control their regioselectivity. For example, mutagenesis studies on flavin-dependent halogenases have helped identify key amino acid residues essential for their catalytic activity and stability. nih.gov

Furthermore, some biosynthetic pathways utilize "cryptic halogenation," where a halogen is temporarily incorporated into an intermediate to facilitate a subsequent reaction, such as cyclization or rearrangement, before being removed. nih.gov Understanding these processes provides deep insights into nature's strategies for constructing complex molecular architectures. The study of how halogenated tyrosines are formed and processed by enzymes is therefore fundamental to harnessing these biocatalysts for synthetic biology and the production of novel bioactive compounds. chemrxiv.org

Future Perspectives and Emerging Research Avenues for N Boc 3,5 Dichloro L Tyrosine

Innovations in Stereoselective Synthesis and Scalability

The efficient and scalable synthesis of N-Boc-3,5-dichloro-L-tyrosine with high stereochemical purity is a primary focus of ongoing research. Current methods often rely on the chlorination of N-Boc-L-tyrosine, but future innovations are targeting more elegant and sustainable approaches.

Enzymatic Halogenation: A significant emerging avenue is the use of halogenase enzymes. nih.govprinceton.edu The discovery and engineering of regioselective halogenases could enable the direct and highly specific dichlorination of the tyrosine scaffold, bypassing the need for protecting groups and harsh chemical reagents. nih.govprinceton.edu This biocatalytic approach promises not only exceptional stereoselectivity, preserving the L-configuration, but also greener and more scalable manufacturing processes.

Asymmetric Catalysis: Advances in transition-metal-catalyzed C-H functionalization are expected to provide new routes for the stereoselective synthesis of dichlorinated tyrosine derivatives. Chiral ligands and catalysts could direct the chlorination to the specific 3 and 5 positions of the aromatic ring, offering precise control over the reaction.

Flow Chemistry for Scalability: The transition from batch to continuous flow manufacturing represents a key strategy for improving the scalability, safety, and consistency of this compound production. Flow reactors offer superior control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purity.

| Synthetic Innovation | Potential Advantage | Key Research Focus |

| Enzymatic Halogenation | High stereoselectivity, Green chemistry, Mild reaction conditions | Discovery and engineering of regioselective halogenases nih.govprinceton.edu |

| Asymmetric C-H Chlorination | Direct functionalization, High enantiopurity | Development of novel chiral catalysts and ligands |

| Continuous Flow Synthesis | Enhanced scalability, Improved safety, Higher consistency | Reactor design, Optimization of reaction conditions in flow |

Development of New Reactions for Site-Specific Functionalization

While primarily used for peptide synthesis after deprotection, the this compound molecule possesses multiple sites for further chemical modification. Future research will likely focus on developing novel reactions to exploit these sites for creating complex molecular architectures.

The two chlorine atoms on the aromatic ring, while generally considered stable, can be targets for cross-coupling reactions under specific catalytic conditions. Methodologies like Suzuki or Buchwald-Hartwig couplings, if optimized for this substrate, could enable the introduction of new aryl or alkyl groups at the 3 and/or 5 positions, creating a diverse range of novel amino acid derivatives. This approach is analogous to the use of diiodo-L-tyrosine in palladium-catalyzed Heck couplings to create fluorescent amino acids. nih.gov

Furthermore, the electron-withdrawing nature of the chlorine atoms activates the aromatic ring for other modifications. Research into selective nucleophilic aromatic substitution (SNAr) or other metal-catalyzed transformations will expand the synthetic toolbox for functionalizing this important building block.

| Reaction Type | Target Site | Potential Application |

| Palladium-Catalyzed Cross-Coupling | 3- and 5-positions (C-Cl bonds) | Synthesis of bi-aryl or alkylated tyrosine derivatives |

| Nucleophilic Aromatic Substitution | 3- and 5-positions | Introduction of diverse functional groups (e.g., amines, ethers) |

| Further Ring Functionalization | 2- and 6-positions | Creation of tetra-substituted tyrosine analogues |

Advanced Spectroscopic Tools for In-Situ Monitoring

To improve the efficiency, safety, and scalability of synthesis, the adoption of advanced spectroscopic tools for real-time, in-situ reaction monitoring is a critical future direction. Process Analytical Technology (PAT) is becoming indispensable in modern chemical manufacturing.

In-Situ FTIR and Raman Spectroscopy: These techniques can monitor the progress of the Boc-protection and chlorination steps in real-time. By tracking the vibrational frequencies of specific functional groups, it is possible to determine the concentration of reactants, intermediates, and the final product without the need for sampling and offline analysis. This allows for precise control over reaction endpoints and can help identify the formation of any impurities.

Advanced NMR Techniques: While typically an offline method, developments in flow NMR spectroscopy could allow for the continuous monitoring of reaction streams, providing detailed structural information throughout the synthesis process.

These advanced analytical methods provide a wealth of data that can be used to optimize reaction conditions, leading to higher yields, improved purity, and more robust and scalable manufacturing processes. mdpi.com

| Spectroscopic Tool | Information Gained | Impact on Synthesis |

| In-Situ FTIR | Functional group conversion, Reactant/product concentration | Real-time process control, Endpoint determination |

| In-Situ Raman Spectroscopy | Molecular structure changes, Polymorph identification | Optimization of crystallization, Purity analysis |

| Flow NMR Spectroscopy | Detailed structural information, Impurity profiling | Mechanistic understanding, Quality control |

Computational Approaches for Predictive Synthesis and Functionality

Computational chemistry is an increasingly powerful tool for accelerating the development of new synthetic methods and for predicting the properties of novel molecules.

Predictive Synthesis: Density Functional Theory (DFT) and other computational methods can be used to model reaction mechanisms, intermediates, and transition states. researchgate.net This allows researchers to understand the intricate details of the chlorination and Boc-protection reactions, predict potential side products, and screen for optimal catalysts and reaction conditions before extensive laboratory work is undertaken. For this compound, computational studies could help elucidate the most efficient pathways for its synthesis and subsequent functionalization.

Functionality and Conformation: The introduction of two chlorine atoms significantly impacts the electronic properties and conformational preferences of the tyrosine side chain. nih.gov Molecular dynamics simulations and quantum chemical calculations can predict how this substituted amino acid will influence the structure and function of peptides into which it is incorporated. nih.gov This predictive capability is invaluable for the rational design of peptidomimetics and other bioactive molecules with enhanced properties, such as increased binding affinity or improved stability.

| Computational Method | Application Area | Benefit |

| Density Functional Theory (DFT) | Reaction mechanism studies researchgate.net | Optimization of synthetic routes, Prediction of side reactions |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Catalyst design | Rational selection of catalysts for stereoselective synthesis |

| Molecular Dynamics (MD) | Peptide conformational analysis | Prediction of structural impact in peptides and proteins nih.gov |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-Boc-3,5-dichloro-L-tyrosine with high purity?

- Methodology : Use regioselective halogenation of L-tyrosine derivatives. For example, Boc-protected tyrosine can undergo electrophilic aromatic substitution using chlorinating agents (e.g., Cl₂ or N-chlorosuccinimide) in dichloromethane (DCM) at 0–5°C. Monitor reaction progress via TLC (40% ethyl acetate/hexanes) and purify via high-performance flash chromatography (HPFC) with gradient elution (10–80% ethyl acetate/hexanes) . Post-synthesis, confirm purity via HPLC (>95%) and characterize using H/C NMR and high-resolution mass spectrometry (HRMS).

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodology : Combine spectroscopic and crystallographic techniques:

- NMR : Assign peaks for aromatic protons (δ 7.2–7.4 ppm for dichloro-substituted phenyl) and Boc-protected amine (δ 1.4 ppm for tert-butyl group) .

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for refinement. For example, resolve the Boc group’s tert-butyl geometry and confirm dihedral angles between the aromatic ring and the alanine backbone .

- FT-IR : Verify C=O stretches for Boc (1690–1710 cm⁻¹) and carboxylic acid (1700–1720 cm⁻¹) .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodology : Conduct accelerated stability studies:

- Thermal stability : Store at 4°C, 25°C, and 40°C for 30 days. Monitor degradation via HPLC; Boc groups are prone to cleavage at >40°C in acidic/basic conditions .

- Light sensitivity : Protect from UV light to prevent dehalogenation (common in aryl chlorides) .

Advanced Research Questions

Q. How can researchers resolve contradictions between crystallographic and spectroscopic data for this compound derivatives?

- Methodology :

- Case example : If NMR suggests a planar aromatic ring but X-ray shows non-coplanarity due to steric hindrance from Boc groups, perform DFT calculations (e.g., B3LYP/6-31G*) to compare theoretical and experimental geometries .

- Dynamic effects : Use variable-temperature NMR to assess conformational flexibility, which may explain discrepancies between solution and solid-state structures .

Q. What strategies mitigate byproduct formation during halogenation of Boc-protected tyrosine analogs?

- Methodology :

- Regioselectivity : Use directing groups (e.g., hydroxyl or methyl ester) to favor 3,5-dihalogenation over 2,6-substitution. For example, pre-protect the phenolic -OH with a benzyl group to prevent unwanted side reactions .

- Stoichiometric control : Limit halogenating agents to 1.2 equivalents to avoid overhalogenation. Quench excess reagent with Na₂S₂O₃ to prevent decomposition .

Q. How does the dichloro substitution impact the compound’s bioactivity in enzyme inhibition studies?

- Methodology :

- Enzyme assays : Test against tyrosine-dependent enzymes (e.g., tyrosine kinases) using fluorescence polarization. Compare IC₅₀ values with non-halogenated Boc-tyrosine analogs to quantify halogen effects on binding affinity .

- Molecular docking : Simulate interactions using AutoDock Vina. Chlorine’s electronegativity may enhance hydrogen bonding with catalytic residues (e.g., in ATP-binding pockets) .

Critical Analysis of Evidence

- Synthesis : provides a robust iodination protocol adaptable for chlorination, but stoichiometric adjustments are needed to avoid overhalogenation .

- Crystallography : SHELX programs ( ) are reliable for small-molecule refinement but may require complementary DFT calculations to resolve dynamic effects .

- Contradictions : Commercial catalogs (e.g., ) lack mechanistic insights but confirm the prevalence of halogenated tyrosine analogs in peptide research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.